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molecular formula C6H12N2O B1388836 7-Methyl-1,4-diazepan-5-one CAS No. 90673-37-3

7-Methyl-1,4-diazepan-5-one

Cat. No. B1388836
M. Wt: 128.17 g/mol
InChI Key: BJPCEVKBOAXMAH-UHFFFAOYSA-N
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Patent
US07820649B2

Procedure details

Ethane-1,2-diamine (1.35 g, 22.44 mmol) and (E)-ethyl but-2-enoate (2.56 g, 22.44 mmol) in MeOH (22 mL) was stirred at room temperature overnight. Solvent was evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent. This afforded a mixture of desired product and uncyclised material. The mixture was diluted with MeOH (4 mL) and heated in the microwave at 150° C. for 10 min followed by 160° C. for 10 min. Sodium bicarbonate (100 mg) was added and the reaction mixture stirred at room temperature for 48 h. The reaction mixture was filtered, solvent evaporated under reduced pressure and crude product purified by chromatography on silica gel with a gradient of DCM to DCM:2M NH3/MeOH (4:1, v/v) as eluent to afford 7-methyl-1,4-diazepan-5-one (310 mg, 2.42 mmol, 11%).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](OCC)(=[O:9])/[CH:6]=[CH:7]/[CH3:8]>CO>[CH3:8][CH:7]1[NH:4][CH2:1][CH2:2][NH:3][C:5](=[O:9])[CH2:6]1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
2.56 g
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
Quantity
22 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure and crude product
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel with a gradient of DCM to DCM
CUSTOM
Type
CUSTOM
Details
This afforded

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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